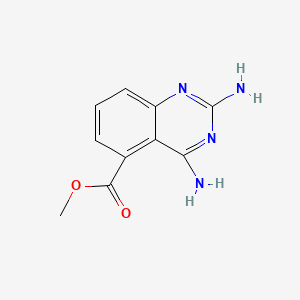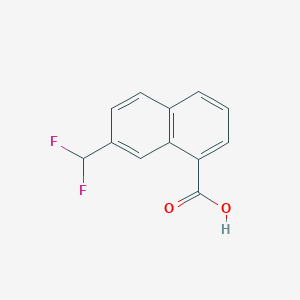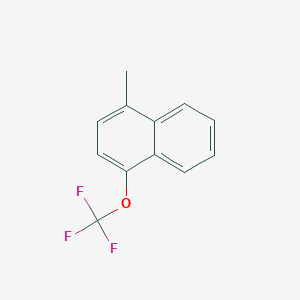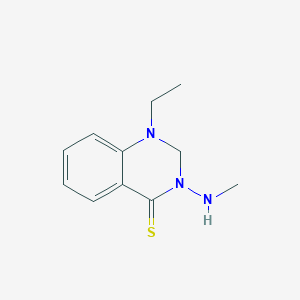![molecular formula C11H17NO2Si B11884763 N-[4-(Trimethylsilyl)phenyl]glycine CAS No. 93621-84-2](/img/structure/B11884763.png)
N-[4-(Trimethylsilyl)phenyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is an organic compound that features a trimethylsilyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid typically involves the reaction of 4-(Trimethylsilyl)aniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-(Trimethylsilyl)aniline attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-(Trimethylsilyl)phenyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. The amino acetic acid moiety can interact with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trimethylsilyl)aniline: Shares the trimethylsilyl group but lacks the amino acetic acid moiety.
Chloroacetic acid: Contains the acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
2-Aminoacetic acid (Glycine): Contains the amino acetic acid moiety but lacks the trimethylsilyl and phenyl groups.
Uniqueness
2-((4-(Trimethylsilyl)phenyl)amino)acetic acid is unique due to the combination of the trimethylsilyl group, phenyl ring, and amino acetic acid moiety. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.
Properties
CAS No. |
93621-84-2 |
|---|---|
Molecular Formula |
C11H17NO2Si |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-(4-trimethylsilylanilino)acetic acid |
InChI |
InChI=1S/C11H17NO2Si/c1-15(2,3)10-6-4-9(5-7-10)12-8-11(13)14/h4-7,12H,8H2,1-3H3,(H,13,14) |
InChI Key |
FQPTVWJBBVNLQU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole](/img/structure/B11884729.png)





![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
